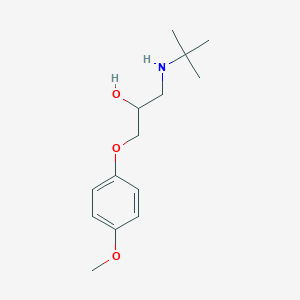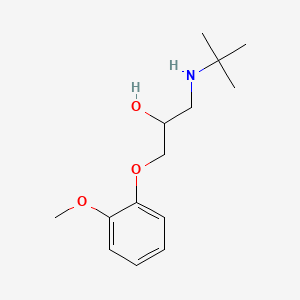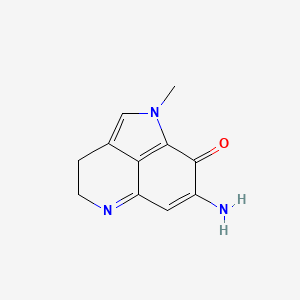
Makaluvamine A
Übersicht
Beschreibung
Makaluvamine A is a pyrroloiminoquinone alkaloid derived from marine sponges, particularly those of the genus Zyzzya. This compound has garnered significant attention due to its potent biological activities, including cytotoxicity against various cancer cell lines and inhibition of topoisomerase II .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Makaluvamine A typically involves the preparation of a pyrroloiminoquinone intermediate. One efficient method employs the Larock indole synthesis, which allows for the formation of the pyrroloiminoquinone core structure. The process includes the following steps :
Oxidation of tryptamine: to introduce hydroxyl groups at specific positions.
Formation of an iminoquinone intermediate: through imine formation between the carbonyl group and the side chain amine.
Further oxidation: to yield this compound.
Industrial Production Methods: While industrial-scale production methods for this compound are not extensively documented, the synthetic routes developed in laboratory settings provide a foundation for potential scale-up. The key steps involve the use of commercially available starting materials and efficient reaction conditions to ensure high yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions: Makaluvamine A undergoes various chemical reactions, including:
Oxidation: Conversion of tryptamine to an indoloquinone followed by cyclodehydration.
Reduction: Reduction of quinone intermediates to form stable products.
Substitution: Electrophilic aromatic substitution at specific positions on the indole ring.
Common Reagents and Conditions:
Oxidizing agents: Such as IBX (o-iodoxybenzoic acid) for the oxidation steps.
Reducing agents: For the reduction of quinone intermediates.
Catalysts: Such as palladium for certain substitution reactions.
Major Products: The primary product formed from these reactions is this compound, along with various analogs depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Makaluvamine A has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying pyrroloiminoquinone alkaloids and their synthetic pathways.
Biology: Investigated for its cytotoxic effects on cancer cell lines, particularly human colon cancer cells.
Medicine: Potential development as an anticancer agent due to its ability to inhibit topoisomerase II and induce DNA double-strand breaks.
Wirkmechanismus
Makaluvamine A exerts its effects primarily through the inhibition of topoisomerase II, an enzyme crucial for DNA replication and cell division. By inhibiting this enzyme, this compound induces DNA double-strand breaks, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interacts with other molecular targets and pathways involved in cell proliferation and survival .
Vergleich Mit ähnlichen Verbindungen
Makaluvamine J: Another pyrroloiminoquinone alkaloid with similar biological activities.
Discorhabdins: A related class of marine alkaloids with potent cytotoxic properties.
Tsitsikammamines: Structurally similar compounds with notable anticancer activities
Uniqueness: Makaluvamine A stands out due to its specific inhibitory activity against topoisomerase II and its potent cytotoxicity against a broad range of cancer cell lines. Its unique structural features, such as the pyrroloiminoquinone core, contribute to its distinct biological activities and potential therapeutic applications .
Eigenschaften
IUPAC Name |
10-amino-2-methyl-2,7-diazatricyclo[6.3.1.04,12]dodeca-1(12),3,7,9-tetraen-11-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O/c1-14-5-6-2-3-13-8-4-7(12)11(15)10(14)9(6)8/h4-5H,2-3,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUIRYCQUTHWLMZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2CCN=C3C2=C1C(=O)C(=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10163397 | |
| Record name | Makaluvamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
146555-78-4 | |
| Record name | Makaluvamine A | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0146555784 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Makaluvamine A | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=700008 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Makaluvamine A | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10163397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


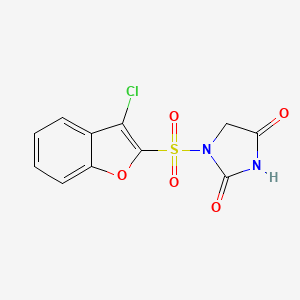
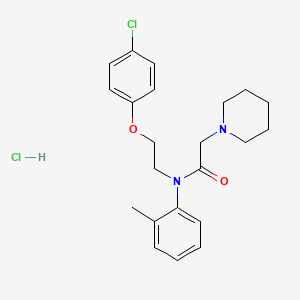
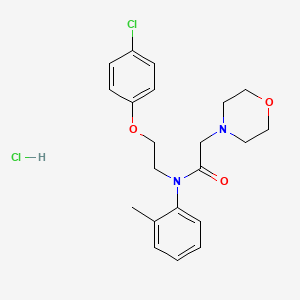
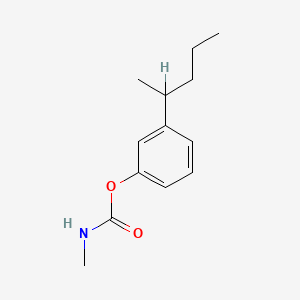
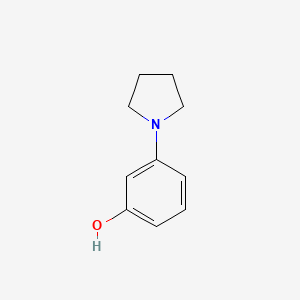
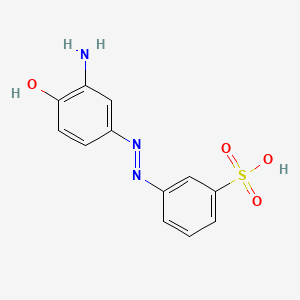
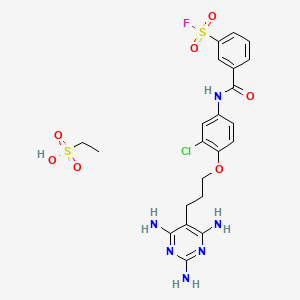
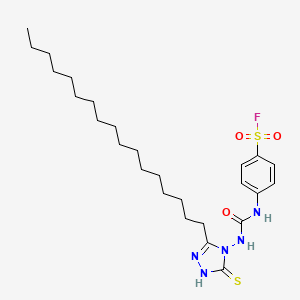

![(2r)-2-[4-(3-Methylthiophen-2-yl)phenyl]propanoic acid](/img/structure/B1675852.png)
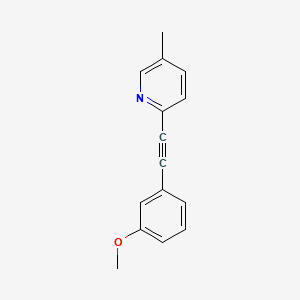
![4-[(7-Chloroquinolin-4-yl)amino]-2,6-bis(pyrrolidin-1-ylmethyl)phenol](/img/structure/B1675854.png)
